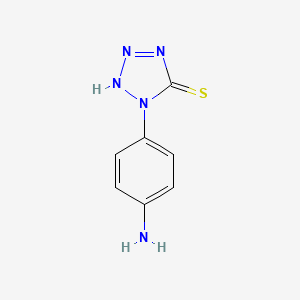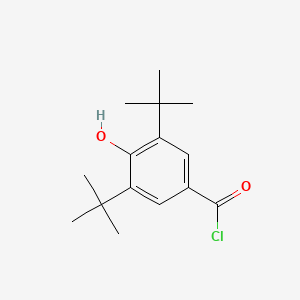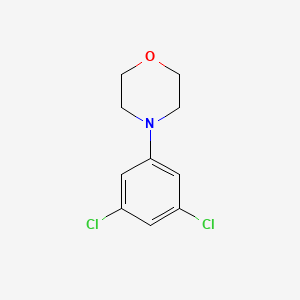
1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxy and methyl groups
Méthodes De Préparation
The synthesis of 1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The pyrrole ring is then subjected to electrophilic aromatic substitution to introduce the ethoxy and methyl groups at the desired positions.
Final Coupling: The substituted pyrrole is then coupled with an ethanone derivative under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mécanisme D'action
The mechanism of action of 1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methyl groups may enhance its binding affinity and specificity, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 1-(4-Methoxy-2-methylphenyl)ethanone
- 1-(2-Methoxy-4-methylphenyl)ethanone
- 1-(4-Amino-2-hydroxyphenyl)ethanone
Compared to these compounds, 1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of the pyrrole ring and the specific substitution pattern, which may confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research and development can unlock its full potential in these fields.
Propriétés
Numéro CAS |
647841-62-1 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
1-[1-(4-ethoxy-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C17H21NO2/c1-6-20-15-7-8-17(11(2)9-15)18-12(3)10-16(13(18)4)14(5)19/h7-10H,6H2,1-5H3 |
Clé InChI |
FDVPPQPYVBZLHZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)N2C(=CC(=C2C)C(=O)C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














